molecular formula C25H21NOS2 B5206332 3,5-DIPHENYL-2,6-BIS(THIOPHEN-2-YL)PIPERIDIN-4-ONE

3,5-DIPHENYL-2,6-BIS(THIOPHEN-2-YL)PIPERIDIN-4-ONE

Cat. No.: B5206332
M. Wt: 415.6 g/mol
InChI Key: UCZYTGZNLXWZAW-UHFFFAOYSA-N
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Description

3,5-Diphenyl-2,6-bis(thiophen-2-yl)piperidin-4-one is a complex organic compound that features a piperidinone core substituted with phenyl and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diphenyl-2,6-bis(thiophen-2-yl)piperidin-4-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate thiophene and phenyl derivatives with a piperidinone precursor. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-2,6-bis(thiophen-2-yl)piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3,5-Diphenyl-2,6-bis(thiophen-2-yl)piperidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 3,5-diphenyl-2,6-bis(thiophen-2-yl)piperidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it might inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Diphenyl-2,6-bis(thiophen-2-yl)pyridine
  • 3,5-Diphenyl-2,6-bis(thiophen-2-yl)pyrazine
  • 3,5-Diphenyl-2,6-bis(thiophen-2-yl)quinoline

Uniqueness

3,5-Diphenyl-2,6-bis(thiophen-2-yl)piperidin-4-one is unique due to its piperidinone core, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,5-diphenyl-2,6-dithiophen-2-ylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NOS2/c27-25-21(17-9-3-1-4-10-17)23(19-13-7-15-28-19)26-24(20-14-8-16-29-20)22(25)18-11-5-2-6-12-18/h1-16,21-24,26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZYTGZNLXWZAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(NC(C(C2=O)C3=CC=CC=C3)C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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